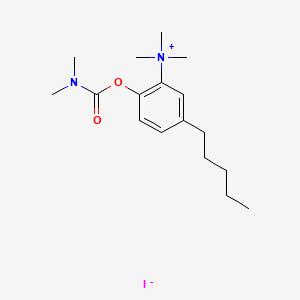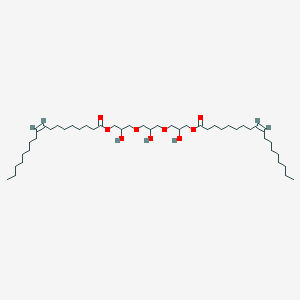
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- is a complex inorganic compound It is characterized by its nickelate core, which is coordinated by a tetrakis(phosphonato) ligand system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- typically involves the reaction of nickel salts with a ligand system composed of 1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)) and phosphonic acid derivatives. The reaction is carried out under controlled conditions, often in an aqueous medium, with careful pH adjustment to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization and filtration are employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- can undergo various chemical reactions, including:
Oxidation: The nickelate core can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: Reduction reactions can revert the oxidized nickelate back to its original state.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state nickel complexes, while substitution reactions can produce a variety of nickelate complexes with different ligand environments.
Applications De Recherche Scientifique
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as coatings and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- involves its interaction with molecular targets through coordination chemistry. The nickelate core can bind to various substrates, facilitating chemical transformations. The phosphonato ligands play a crucial role in stabilizing the complex and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, sodium hydrogen (1:5:1), (OC-6-21)-
- Pentasodium nickelous 1,2-ethanedi(nitrilodi(methylene phosphonate))
- Hydrogen pentasodium (((ethylenebis(nitrilobis(methylene)))tetrakis(phosphonato))(8-))nickelate(6-)
Uniqueness
Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentasodium hydrogen, (OC-6-21)- is unique due to its specific ligand environment and the stability of its nickelate core. This stability and reactivity make it particularly valuable in various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
68958-88-3 |
|---|---|
Formule moléculaire |
C6H13N2Na5NiO12P4 |
Poids moléculaire |
602.71 g/mol |
Nom IUPAC |
pentasodium;hydron;nickel(2+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.5Na.Ni/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;5*+1;+2/p-7 |
Clé InChI |
SRDKHKJDDLLODM-UHFFFAOYSA-G |
SMILES canonique |
[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



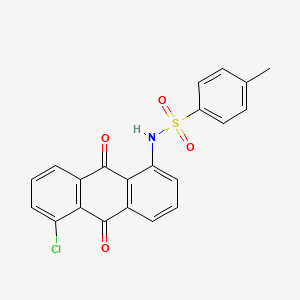
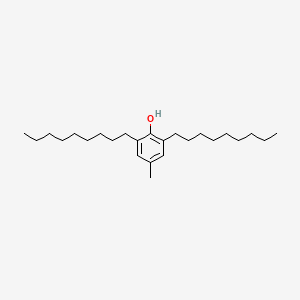
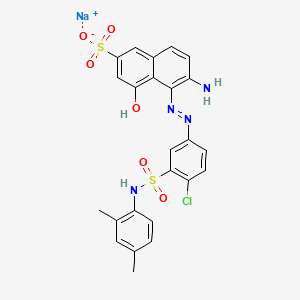

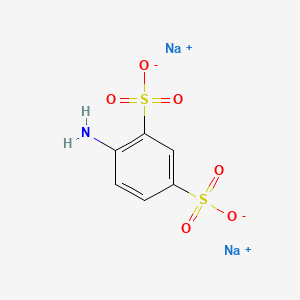
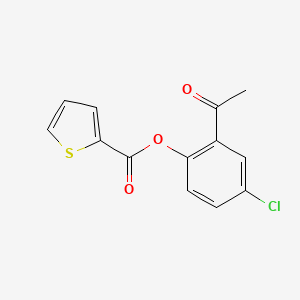

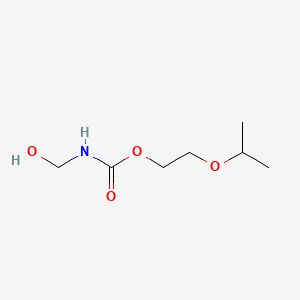

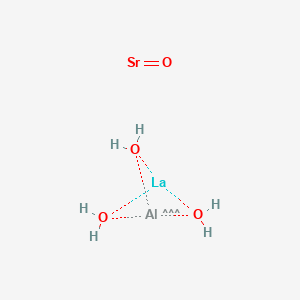
![N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B13773104.png)
